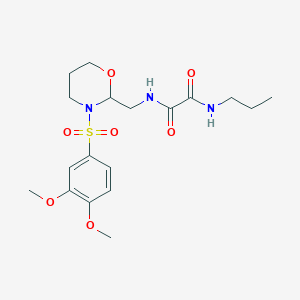

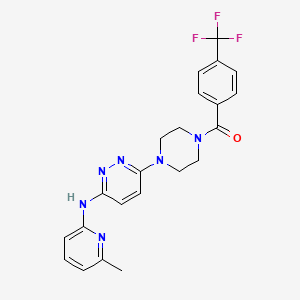

![molecular formula C21H22N2O3S2 B2935085 3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1226446-15-6](/img/structure/B2935085.png)

3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

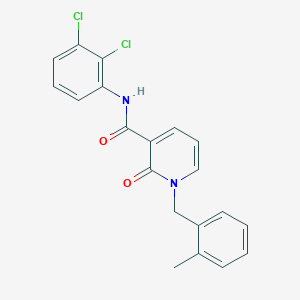

The compound “3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a carboxamide group (-CONH2), a sulfonamide group (RSO2NR’R’'), and a methyl group (CH3).

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .科学的研究の応用

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Thiophene-2-carboxamide derivatives have been synthesized and studied for their potential as new antibiotics and antibacterial drugs. These compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance and developing novel therapeutic agents (Ahmed, 2007).

Biocatalysis in Drug Metabolism

Research on biaryl-bis-sulfonamide compounds, such as LY451395, has explored their metabolism using microbial-based biocatalytic systems. This approach aids in the production of mammalian metabolites, facilitating the structural characterization and supporting clinical investigations by providing analytical standards. This application of biocatalysis demonstrates the versatility of sulfonamide compounds in drug development and metabolism studies (Zmijewski et al., 2006).

Antimicrobial Activities of Thiophene Derivatives

Several thiophene derivatives, including thiophene-3-carboxamide compounds, have shown promising antibacterial and antifungal activities. These findings suggest their potential application in developing new antimicrobial agents, contributing to the fight against infectious diseases (Vasu et al., 2003).

Synthesis of Functionalised β-Lactam and Thiazolidine-Grafted Tetrahydrobenzothiophenes

Research on synthesizing biologically active compounds grafted onto tetrahydrobenzothiophene frameworks has yielded derivatives with significant antimicrobial activity. These compounds' structure-activity relationships offer insights into designing more effective antimicrobial agents (Babu et al., 2013).

Green Synthesis Approaches

Innovative green chemistry approaches have been applied to the synthesis of thiophene derivatives, demonstrating the possibility of efficient and environmentally friendly synthetic routes. These methods not only reduce the environmental impact of chemical synthesis but also offer practical routes for producing thiophene-based compounds with potential biological activities (Sowmya et al., 2018).

作用機序

特性

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-15(2)16-9-11-17(12-10-16)22-21(24)20-19(13-14-27-20)23(3)28(25,26)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXIMSLTERTQQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)

![[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2935010.png)

![N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2935019.png)

![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)